molecular formula C18H28N2O B5652563 1'-(2-methoxybenzyl)-1,4'-bipiperidine

1'-(2-methoxybenzyl)-1,4'-bipiperidine

Cat. No. B5652563
M. Wt: 288.4 g/mol
InChI Key: RBOOODXWOLPCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-1,4'-bipiperidine, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of compounds known as piperidines, which have been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has also been found to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory disorders. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the protection against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is its high potency and selectivity for its target receptors. It has been found to be highly effective in various in vitro and in vivo models of neurological disorders. However, one of the major limitations of 1'-(2-methoxybenzyl)-1,4'-bipiperidine is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a short half-life, which limits its therapeutic efficacy.

Future Directions

There are several future directions for research on 1'-(2-methoxybenzyl)-1,4'-bipiperidine. One of the major areas of research is the development of novel analogs of 1'-(2-methoxybenzyl)-1,4'-bipiperidine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the elucidation of the molecular mechanism of action of 1'-(2-methoxybenzyl)-1,4'-bipiperidine, which will provide insights into its therapeutic potential. Furthermore, the therapeutic potential of 1'-(2-methoxybenzyl)-1,4'-bipiperidine in various neurological disorders such as depression, anxiety, and schizophrenia needs to be explored further. Finally, the safety and toxicity of 1'-(2-methoxybenzyl)-1,4'-bipiperidine need to be evaluated in preclinical and clinical studies before it can be considered for therapeutic use.
Conclusion:
In conclusion, 1-(2-methoxybenzyl)-1,4'-bipiperidine is a promising chemical compound with potential therapeutic applications in various neurological disorders and cancer therapy. Its high potency and selectivity for its target receptors make it a promising candidate for drug development. However, further research is needed to elucidate its molecular mechanism of action, develop novel analogs with improved pharmacokinetic and pharmacodynamic properties, and evaluate its safety and toxicity in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1'-(2-methoxybenzyl)-1,4'-bipiperidine involves the reaction between 1,4'-bipiperidine and 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1'-(2-methoxybenzyl)-1,4'-bipiperidine.

Scientific Research Applications

1'-(2-methoxybenzyl)-1,4'-bipiperidine has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. It has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. 1'-(2-methoxybenzyl)-1,4'-bipiperidine has also been found to possess anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOOODXWOLPCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

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